![molecular formula C18H20N8 B2929768 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2415468-27-6](/img/structure/B2929768.png)
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine-based molecule that has shown promise in a variety of applications, including as a tool for investigating the mechanisms of cellular signaling pathways and as a potential therapeutic agent for a variety of diseases. In
科学的研究の応用
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has a variety of potential scientific research applications. One of the most promising is as a tool for investigating the mechanisms of cellular signaling pathways. The molecule has been shown to interact with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. By studying the interactions between 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine and these cellular targets, researchers can gain a better understanding of the complex signaling pathways that regulate cellular function.
作用機序
The mechanism of action of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is complex and not fully understood. However, it is known that the molecule interacts with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. These interactions can lead to changes in cellular signaling pathways, which can in turn affect cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine are varied and depend on the specific cellular targets that it interacts with. Some of the potential effects of the molecule include changes in cellular signaling pathways, alterations in gene expression, and modulation of cellular metabolism. These effects can have a variety of downstream consequences, including changes in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One of the main advantages of using 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in lab experiments is its specificity for certain cellular targets. The molecule has been shown to interact with a variety of receptors and enzymes, making it a useful tool for investigating specific cellular signaling pathways. However, one of the limitations of using the molecule in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are many potential future directions for research on 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of new therapeutic agents based on the molecule. The molecule has shown promise in a variety of disease models, including cancer and inflammation, and further research could lead to the development of new treatments for these and other diseases. Additionally, research on the molecule's interactions with specific cellular targets could lead to a better understanding of the complex signaling pathways that regulate cellular function.
合成法
The synthesis of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex process that involves several steps. The starting materials for the synthesis are 6-pyrazol-1-ylpyridazine and 1-(2-aminoethyl)piperazine. These two compounds are reacted in the presence of a variety of reagents and catalysts to produce the final product. The synthesis method has been extensively studied and optimized to produce high yields of pure 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine.
特性
IUPAC Name |
2-cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-7-20-26(9-1)17-5-4-16(22-23-17)25-12-10-24(11-13-25)15-6-8-19-18(21-15)14-2-3-14/h1,4-9,14H,2-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANVSKQUGFAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

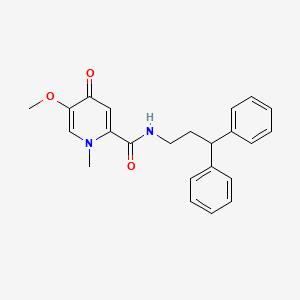
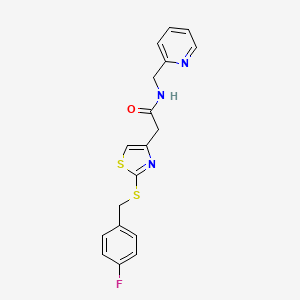
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)
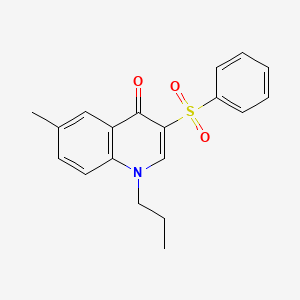

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
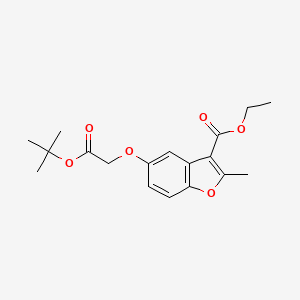
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
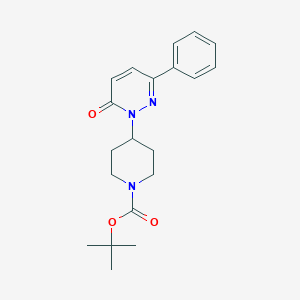
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)